N-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridin-3-yl)-4-methylbenzenesulfonamide
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Overview
Description
N-{5-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRIDIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring, a pyridine ring, and a sulfonamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRIDIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylamine with piperazine in the presence of a suitable catalyst to form 4-(4-methoxyphenyl)piperazine.
Coupling with Pyridine: The piperazine derivative is then coupled with a pyridine carboxylic acid derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate product.
Sulfonamide Formation: The final step involves the reaction of the intermediate product with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{5-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRIDIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-{5-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRIDIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{5-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRIDIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRIDIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE
- **N-{5-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRIDIN-3-YL}-4-ETHYLBENZENE-1-SULFONAMIDE
- **N-{5-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRIDIN-3-YL}-4-CHLOROBENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of N-{5-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRIDIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE lies in its specific structural arrangement, which confers distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, while the sulfonamide group contributes to its stability and reactivity.
Properties
Molecular Formula |
C24H26N4O4S |
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Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-[5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyridin-3-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H26N4O4S/c1-18-3-9-23(10-4-18)33(30,31)26-20-15-19(16-25-17-20)24(29)28-13-11-27(12-14-28)21-5-7-22(32-2)8-6-21/h3-10,15-17,26H,11-14H2,1-2H3 |
InChI Key |
RWGVUBOHUKTDDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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